七甲铵溴化物

描述

Synthesis Analysis

The synthesis of compounds related to heptamethonium bromide often involves complex reactions that include the use of bromomethyl groups and bicyclic structures as key intermediates. For example, the synthesis of N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide showcases a method involving the reaction of benzenesulfonamide with camphene in the presence of N-bromosuccinimide in acetonitrile, highlighting the Wagner–Meerwein rearrangement stage as a critical step (Garagan et al., 2023). Such methods underscore the complexity and specificity required in synthesizing compounds within the heptamethonium bromide family.

Molecular Structure Analysis

The molecular structure of related compounds, such as the 2,5-diazabicyclo[2.2.1]heptane parent ring, offers insights into the structural features that may be present in heptamethonium bromide. These structures are characterized by their bicyclic nature, with specific attention to how bromide ions and other substituents interact with the core structure to influence overall stability and reactivity (Britvin & Rumyantsev, 2017).

Chemical Reactions and Properties

Chemical reactions involving brominated compounds similar to heptamethonium bromide demonstrate a range of reactivities and products. For instance, the bromination of various organic substrates using a recyclable and high bromine-containing di-(tribromide) reagent illustrates the potential for diverse chemical transformations in the synthesis and modification of such compounds (Paul et al., 2015).

Physical Properties Analysis

The physical properties of heptamethonium bromide and related compounds can be inferred from studies on similar bromide salts and their hydration states, crystal structures, and molecular packing. Research on the crystal structure of dioctadecyldimethylammonium bromide monohydrate, for example, provides valuable information on how such compounds organize in solid states, which can influence their physical properties and interactions (Okuyama et al., 1988).

Chemical Properties Analysis

The chemical properties of heptamethonium bromide can be explored through the lens of its reactivity, particularly in relation to substitution reactions, solvolysis, and the formation of adducts with other molecules. Studies on the addition of 2-bromoethanesulfonyl bromide to 1-bromotricyclo[4.1.0.02,7]heptane, leading to products with norpinic structure, illuminate the types of chemical transformations that compounds like heptamethonium bromide may undergo (Kostryukov & Masterova, 2020).

科学研究应用

心血管应用:六甲铵溴化物被发现对高血压个体在运动期间降低血压有效,可能改善治疗效果 (Fowler 和 Guz,1954)。此外,它已被证明可以降低狗的动脉血压和心输出量,由于心肌耗氧量不变,影响心脏效率 (Crumpton 等,1954)。它还可以降低高血压患者的平均动脉血压和脑血管阻力,维持脑耗氧量 (Crumpton 等,1955)。

动脉瘤风险:单独或与 β-氨基丙腈联合使用,它会使小鼠的主动脉变弱,表明动脉瘤风险可能增加 (Lykke 等,1960)。

身体表现:在低于 42 mg/kg 的剂量下,六甲铵溴化物可以提高小鼠的身体表现,游动时间达到对照组的 700%,但剂量较高则会降低表现 (Wilber 和 Gardner,1963)。

眼科研究:它可以有效降低兔眼内压,在 1-2 小时后达到最大效果,持续时间为 4 小时 (Ésilä 和 Liesmaa,1966)。

沸石合成:六甲铵盐,包括溴化物,用于合成新的沸石并在沸石合成中创建新的结构,在各个领域提供应用 (Bats 等,2004)。

治疗消化性溃疡、高血压和血管疾病的潜力:六甲铵氯化物、溴化物和碘化物具有相等的效力,可以针对这些疾病进行治疗测试 (Balaban 和 Beton,1951)。

不良反应和安全隐患:有记录的不良反应和安全隐患的案例,包括在一项研究中因吸入治疗哮喘而死亡 (Ogilvie,2001),以及在手术中使用后出现永久性双目失明的案例 (Bruce,1955)。

工业应用:HMBTB,一种六甲铵衍生物,是一种可回收的高溴含量的试剂,用于各种有机底物的溴化,适用于各种工业过程 (Paul 等,2015)。

安全和危害

未来方向

Heptamethonium bromide has been used in research for its effects on the autonomic nervous system . Recent research has also explored its use in controlling nicotine-induced cell proliferation in non-small lung cancer cells . Another study reported a one-dimensional hybrid lead bromide perovskitoid, (HM)Pb2Br6 (HM = hexamethonium), which results in red emission peaking at 692 nm, with a PLQY of around 6.24% . This finding could benefit the design of perovskite systems for efficient red emission .

属性

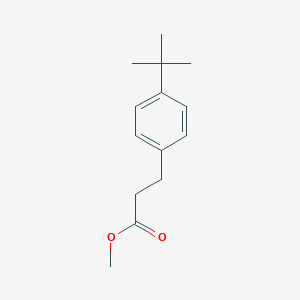

IUPAC Name |

trimethyl-[7-(trimethylazaniumyl)heptyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N2.2BrH/c1-14(2,3)12-10-8-7-9-11-13-15(4,5)6;;/h7-13H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBNKSCGJOBFNU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCCCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6810-45-3 (Parent) | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50972440 | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptamethonium bromide | |

CAS RN |

56971-24-5 | |

| Record name | Ammonium, heptamethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056971245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~7~,N~7~,N~7~-Hexamethylheptane-1,7-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

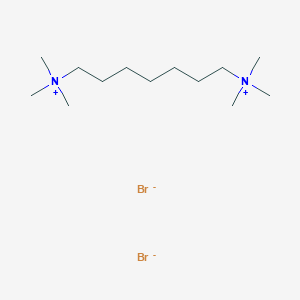

![methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylate](/img/structure/B18088.png)

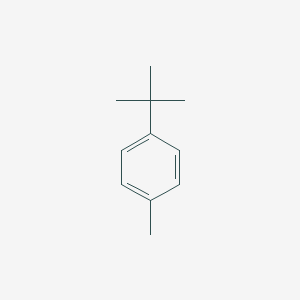

![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)

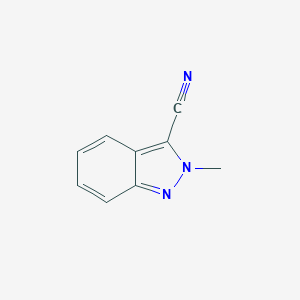

![[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(4-cyano-5-iodoimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18121.png)

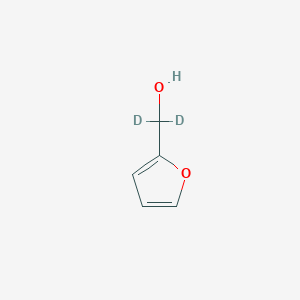

![[3,4-Diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B18123.png)